5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile
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Overview
Description
5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile is a heterocyclic compound that features a fused pyrrole and pyrimidine ring system with a nitrile group at the 7th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a pyrrole derivative with a nitrile-containing reagent, followed by cyclization to form the fused ring system . The reaction conditions often include the use of strong acids or bases as catalysts and may require elevated temperatures to drive the cyclization process to completion .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ more robust catalysts and solvents to ensure the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can lead to various biological effects, including the induction of apoptosis in cancer cells or the inhibition of viral replication .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine: Similar in structure but with different substitution patterns, leading to varied biological activities.
Pyrrolo[1,2-a]pyrazine: Contains a pyrazine ring instead of a pyrimidine ring, resulting in different chemical properties and applications.
6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole: Another related compound with a triazole ring, known for its necroptosis inhibitory activity.
Uniqueness
5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile is unique due to its specific ring fusion and nitrile group, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical modifications makes it a valuable scaffold for drug development and other applications .
Properties
Molecular Formula |
C7H4N4 |
---|---|
Molecular Weight |
144.13 g/mol |
IUPAC Name |
5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile |
InChI |
InChI=1S/C7H4N4/c8-1-5-2-10-6-3-9-4-11-7(5)6/h2-4,10H |
InChI Key |
YWSPFFHSJXYKRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC=NC=C2N1)C#N |
Origin of Product |
United States |
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